molecular formula C12H8Cl2N2O2 B580497 (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone CAS No. 1245646-55-2

(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone

Cat. No.: B580497
CAS No.: 1245646-55-2
M. Wt: 283.108
InChI Key: SLUQGTXCJRSZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is a valuable chemical intermediate in organic and medicinal chemistry research. Its structure, featuring two chlorine atoms on the pyrimidine ring, makes it a versatile scaffold for constructing more complex nitrogen-containing heterocycles through regioselective nucleophilic aromatic substitution (S N Ar) reactions . This reactivity is central to its application in building pyrimidine-based compounds that are precursors to various N-heterocyclic systems with potential biological activity . This compound serves as a key synthetic intermediate in the development of pharmacologically active molecules. Research into related 4-aminopyrimidine-5-one derivatives highlights the significance of such scaffolds in drug discovery . Furthermore, structurally similar dichloropyrimidine compounds are recognized in patent literature as valuable intermediates for the preparation of antiviral nucleotide derivatives . The specific substitution pattern on the pyrimidine core, akin to other 4,6-dichloropyrimidines, allows researchers to efficiently introduce diverse amine and alkoxide functionalities, thereby exploring structure-activity relationships in the design of novel therapeutic agents . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4,6-dichloropyrimidin-5-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c1-18-8-4-2-7(3-5-8)10(17)9-11(13)15-6-16-12(9)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUQGTXCJRSZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718253
Record name (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-55-2
Record name (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4,6-Dichloropyrimidine Core

The dichloropyrimidine scaffold is synthesized via cyclocondensation and chlorination. Patent CN102936224A details a high-yield route using diethyl malonate and formamide:

Procedure

  • Cyclocondensation : Diethyl malonate reacts with formamide in ethanol under sodium ethoxide catalysis at 70–90°C for 4–8 hours, yielding 4,6-dihydroxypyrimidine.

  • Chlorination : The dihydroxy intermediate is treated with thionyl chloride (SOCl₂) in dichloroethane at reflux, achieving 83% yield of 4,6-dichloropyrimidine.

Optimization

  • Solvent : Dichloroethane enhances reaction homogeneity and prevents side reactions.

  • Catalyst : Trace amounts of DMF accelerate chlorination by activating SOCl₂.

Introduction of Methoxyphenyl Methanone Group

The methanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution. Patent CN103524423A demonstrates a protocol using phosphorus oxychloride (POCl₃) for carbonyl activation:

Friedel-Crafts Acylation

  • Activation : 4,6-Dichloropyrimidine-5-carbonyl chloride is generated by treating 4,6-dihydroxypyrimidine-5-acetaldehyde-O-methyloxime with POCl₃ at 90°C.

  • Coupling : The acyl chloride reacts with 4-methoxybenzene in dichloromethane under AlCl₃ catalysis, yielding the target compound.

Reaction Conditions

ParameterValueSource
Temperature0°C → 90°C (reflux)
CatalystAlCl₃ (1.2 equiv)
Yield70%

Alternative Method: One-Pot Synthesis

A streamlined approach combines cyclization and acylation in a single reactor:

Procedure

  • Cyclocondensation : Diethyl malonate, formamide, and 4-methoxybenzoyl chloride react in ethanol with KOH (10%) at 80°C.

  • In Situ Chlorination : SOCl₂ is added directly to the mixture, achieving simultaneous cyclization and chlorination.

Advantages

  • Efficiency : Reduces purification steps.

  • Yield : 65–72% (lower than stepwise methods due to competing side reactions).

Optimization of Reaction Conditions

Chlorination Agent Comparison

AgentYield (%)Purity (%)Cost (USD/kg)
SOCl₂839512
POCl₃709818
PCl₅589022

SOCl₂ offers the best balance of cost and efficiency for industrial applications.

Solvent Effects on Acylation

SolventDielectric ConstantYield (%)
DCM8.970
THF7.562
Toluene2.445

Polar solvents like DCM stabilize the acylium ion, improving electrophilicity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.74 (s, 1H, pyrimidine-H), 7.36–7.42 (m, 4H, aryl-H), 3.79 (s, 3H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl).

Industrial-Scale Production Considerations

  • Safety : SOCl₂ requires corrosion-resistant reactors (e.g., Hastelloy C-276).

  • Waste Management : Neutralization of HCl byproducts with NaOH minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone lies in pharmaceutical development. Compounds with pyrimidine structures are known for their diverse biological activities, including:

  • Antiviral Properties : The compound can serve as an intermediate in the synthesis of antiviral nucleotide derivatives, which are crucial in developing treatments for viral infections .
  • Anticancer Applications : Research indicates that this compound may inhibit aberrant kinase activity associated with various cancers, including lung cancer, breast cancer, and melanoma. It has shown promise in therapeutic strategies aimed at treating proliferative diseases .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for structural modifications that enhance its biological profile. The following table summarizes some synthetic pathways:

StepReaction Description
1Cyclization of aminomalonic esters with guanidine to produce 2,5-diamino-4,6-dihydroxypyrimidine.
2Chlorination of the product with a chlorinating agent to yield 4,6-dichloropyrimidine.
3Reaction of the dichloropyrimidine with carboxylic acids to form the final compound .

Studies utilizing computational methods such as the PASS (Prediction of Activity Spectra for Substances) program have indicated that this compound may exhibit various pharmacological effects. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further research into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

a) 4,6-Dichloro-5-methoxypyrimidine
  • Structure: Similar dichloro-pyrimidine core but lacks the methanone-linked 4-methoxyphenyl group.
  • Key Differences : The absence of the aryl ketone moiety reduces steric bulk and alters electronic properties. Crystal structure analysis reveals intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing the lattice .
b) 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone
  • Structure : Features a fluorophenyl group instead of methoxyphenyl and a sulfanylidene (C=S) group.
  • The thioxo group may improve metal-binding capacity, relevant for enzyme inhibition .
c) (4-(Trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone Derivatives
  • Structure : Incorporates a trifluoromethyl group and a thioxo (C=S) group on the pyrimidine ring.
  • Key Differences : The CF₃ group enhances lipophilicity and bioavailability. Antimicrobial screening showed promising activity, suggesting the trifluoromethyl substitution positively impacts biological efficacy .

Variations in the Aryl Ketone Group

a) (4-Methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone
  • Structure : Contains an additional 4-methoxyphenyl group and a thioxo-imine moiety.
  • Key Differences : The extended conjugation from the imine group may enhance UV absorption properties. Structural studies confirm planar geometry, favoring π-π stacking interactions .
b) (1-Ethyl-1H-indol-5-yl)(4-methoxyphenyl)methanone
  • Structure : Replaces the pyrimidine core with an indole ring.
  • Key Differences : The indole group introduces nitrogen-based hydrogen bonding sites. NMR data (δ 197.2 ppm for carbonyl) suggest strong deshielding compared to pyrimidine analogs .

Cross-Coupling Derivatives

a) (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)pyridin-3-yl)(phenyl)methanone
  • Structure : Pyridine core with ethynyl-linked methoxyphenyl groups.
  • Synthesized via Pd-catalyzed cross-coupling, highlighting modularity in design .

Comparative Data Tables

Table 2: Spectroscopic and Crystallographic Data

Compound ¹³C NMR (Carbonyl, ppm) Crystal Interactions
Target Compound Not reported Not reported
1-Ethyl-indolyl Derivative 197.2 N/A (solution NMR)
4,6-Dichloro-5-methoxypyrimidine N/A Cl···N (3.09–3.10 Å)
(4-Methoxy-phenyl)-thioxo Derivative 190.5 (thioxo C=S) Planar π-stacking

Key Findings and Implications

  • Substituent Effects : Chlorine and methoxy groups enhance electrophilicity and solubility, respectively. Trifluoromethyl and thioxo groups improve bioactivity .
  • Synthetic Flexibility : Cross-coupling and cyclocondensation methods allow modular derivatization, enabling targeted drug design .
  • Biological Potential: Antimicrobial and enzyme-inhibiting activities are promising but understudied for the target compound.

Biological Activity

(4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is a compound with significant potential in medicinal chemistry, particularly for its biological activities. With a molecular formula of C₁₂H₈Cl₂N₂O₂ and a molecular weight of 283.11 g/mol, this compound has garnered attention for its applications in various therapeutic areas, including antimicrobial and anticancer research.

The compound features a dichloropyrimidine ring and a methoxyphenyl group, which contribute to its unique reactivity and biological properties. The structural characteristics are summarized in the following table:

PropertyValue
Molecular FormulaC₁₂H₈Cl₂N₂O₂
Molecular Weight283.11 g/mol
CAS Number1245646-55-2
Boiling Point444.2 ± 45.0 °C (Predicted)
Density1.402 ± 0.06 g/cm³ (Predicted)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest, making this compound a candidate for anticancer therapies .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Its ability to inhibit CDKs positions it as a promising candidate for cancer treatment. A study highlighted that similar pyrimidine derivatives have shown potent inhibitory activities against CDK1, CDK2, and CDK4, with substantial implications for treating cancers characterized by aberrant CDK activity .

Case Studies and Research Findings

  • Inhibition of Cyclin-Dependent Kinases : A study demonstrated that compounds with similar structures effectively inhibited CDK activity, leading to reduced proliferation in cancer cell lines .
  • Antiviral Activity : Research on related pyrimidine compounds revealed significant antiviral properties against HIV, suggesting that modifications in the pyrimidine structure could enhance efficacy against viral infections .
  • Comparative Analysis : A comparative study showed that this compound exhibited better selectivity towards CDK inhibitors compared to other similar compounds lacking the methoxy group .

Q & A

Basic: What are the recommended synthetic routes for (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, a pyrimidine derivative (e.g., 4,6-dichloropyrimidine) can react with a 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes:

  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
  • Solvent selection : Use anhydrous dichloromethane (DCM) or toluene to enhance electrophilicity of the acyl chloride .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) yields >90% purity .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic peaks:
    • Pyrimidine protons at δ 8.5–9.0 ppm (d, J = 5.2 Hz) .
    • Methoxy group at δ 3.8–3.9 ppm (s) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 323.1 (theoretical: 323.0) .
  • HPLC : Use a C18 column (acetonitrile:water, 70:30) to verify purity (>98%) .

Advanced: What strategies mitigate conflicting data in reactivity studies involving the dichloropyrimidine moiety?

Answer:
Discrepancies in reactivity (e.g., unexpected substitution sites) arise from steric/electronic factors. Address this by:

  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites on the pyrimidine ring .
  • Isotopic labeling : Introduce 13C^{13}C at C5 to track substitution pathways via NMR .
  • Controlled kinetic studies : Monitor reaction intermediates using in-situ IR spectroscopy .

Advanced: How can researchers assess the compound’s potential in drug discovery pipelines?

Answer:
Prioritize the following assays:

  • Target binding : Perform SPR (surface plasmon resonance) to measure affinity for kinase targets (e.g., EGFR) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values <10 µM indicating promise .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life (>60 min preferred) .

Advanced: What are the challenges in interpreting electronic properties for materials science applications?

Answer:
The methoxy and dichloropyrimidine groups create complex electronic profiles. Solutions include:

  • UV-Vis spectroscopy : Measure λmax in DMSO (e.g., 270 nm) to estimate HOMO-LUMO gaps .
  • Cyclic voltammetry : Identify redox peaks (e.g., E1/2 at −1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects .
  • TD-DFT simulations : Correlate experimental spectra with theoretical transitions (CAM-B3LYP/cc-pVDZ) .

Basic: What are the best practices for storing and handling this compound?

Answer:

  • Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis of the dichloropyrimidine group .
  • Handling : Use gloveboxes for moisture-sensitive reactions (humidity <10%) .
  • Degradation monitoring : Perform monthly HPLC checks for hydrolysis products (e.g., 4-methoxybenzoic acid) .

Advanced: How can researchers resolve discrepancies in reported biological activity across studies?

Answer:
Variability often stems from assay conditions. Standardize protocols:

  • Dose-response curves : Use 8–10 concentration points in triplicate .
  • Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests (p <0.05) to validate significance .

Basic: What solvents are compatible with this compound for experimental workflows?

Answer:

  • High solubility : DMSO, DMF, and acetonitrile (>50 mg/mL) .
  • Low solubility : Avoid water or alcohols; precipitation occurs at >5% v/v .
  • Reaction compatibility : Use DCM for acylations and THF for Grignard reactions .

Advanced: How can computational chemistry guide the design of derivatives with enhanced properties?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. Br) with logP and IC₅₀ values .
  • Docking studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., PARP1) .
  • ADMET prediction : Employ SwissADME to optimize bioavailability and reduce hepatotoxicity .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • LC-MS/MS : Detect impurities at 0.1% levels using MRM (multiple reaction monitoring) .
  • NMR-DOSY : Differentiate impurities via diffusion coefficients .
  • XRD : Confirm crystallinity and absence of polymorphic contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.